molecular formula C19H25N5O4S B2760100 N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-61-6

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2760100
CAS RN: 898444-61-6
M. Wt: 419.5
InChI Key: DTBATCMSSXRRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Derivatives

Research in the field has focused on the synthesis of novel compounds derived from isoxazole and pyrimidine moieties, which have been used to prepare various heterocyclic compounds. These synthetic efforts aim to explore the chemical space for new biological activities and to understand the structure-activity relationships (SAR) of these molecules. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated their potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibitory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

The exploration of biological activities is a significant aspect of the scientific research applications of compounds with isoxazole and pyrimidine structures. Various studies have highlighted their potential in treating inflammatory conditions, demonstrating significant anti-inflammatory and analgesic effects in vivo. These activities suggest that modifications of the core structures, including the addition of morpholinoethyl and tetrahydro-1H-cyclopenta[d]pyrimidinyl groups, could lead to compounds with enhanced or specialized biological activities. The compounds synthesized in these studies were shown to have high COX-2 selectivity, offering potential as therapeutic agents with reduced side effects associated with non-selective COX inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Hemolytic Activities

Another area of interest is the evaluation of antimicrobial and hemolytic activities of synthesized compounds featuring isoxazole and pyrimidine rings. Research has indicated that certain derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal strains. These findings are crucial for the development of new antimicrobial agents amidst growing concerns over antibiotic resistance. Additionally, assessing hemolytic activity is vital for determining the safety profile of these compounds, as high hemolytic activity could limit their therapeutic application (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-13-11-16(22-28-13)20-17(25)12-29-18-14-3-2-4-15(14)24(19(26)21-18)6-5-23-7-9-27-10-8-23/h11H,2-10,12H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBATCMSSXRRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.